molecular formula C10H12N2O2 B187855 1-(3-Nitrophenyl)pyrrolidine CAS No. 132993-20-5

1-(3-Nitrophenyl)pyrrolidine

Cat. No.: B187855
CAS No.: 132993-20-5
M. Wt: 192.21 g/mol
InChI Key: GRNJGZQBTNJPIL-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3-nitrophenyl group

Scientific Research Applications

1-(3-Nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Future Directions

Pyrrolidine-based compounds, including “1-(3-Nitrophenyl)pyrrolidine”, have shown promise in the field of drug discovery . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Future research will likely continue to explore the potential of these compounds in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Reduction: 1-(3-Aminophenyl)pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)pyrrolidine: Similar structure but with the nitro group in the para position.

    1-(2-Nitrophenyl)pyrrolidine: Nitro group in the ortho position.

    1-(3-Aminophenyl)pyrrolidine: Reduction product of 1-(3-Nitrophenyl)pyrrolidine.

Uniqueness: this compound is unique due to the position of the nitro group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.

Properties

IUPAC Name

1-(3-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-4-9(8-10)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJGZQBTNJPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351345
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132993-20-5
Record name 1-(3-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromonitrobenzene (2.02 g, 10 mmol) in toluene (33 mL) and pyrrolidine (1.0 mL, 12 mmol) was added sodium t-butoxide (1.92 g, 20 mmol) and the solution was deoxygenated by passing a nitrogen through the solution at room temperature for 15 minutes. BINAP and tris(dibenzylideneacetone)dipalladium(0) complex were subsequently added as a solid and the nitrogen bubbling was continued for an additional 5 minutes. The mixture was heated at 100° C. overnight. The reaction mixture was then cooled and partitioned between water and ethyl acetate. The organic layer was washed once with brine solution and dried over anhydrous sodium sulfate. The ethyl acetate was decanted and evaporated under reduced pressure to give the desired 1-(3-nitrophenyl)pyrrolidine as a red oil (1.5 g, 79%).
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 1-(3-Nitrophenyl)pyrrolidine derivatives in drug discovery?

A: Research suggests that incorporating a this compound moiety into acridine-based compounds can enhance their biological activity compared to simple acridine derivatives []. Specifically, 3-(7-bromo-9-chloro-1,2,3,4-tetrahydroacridin-4-yl)-1-(3-nitrophenyl)pyrrolidine-2,5-dione exhibits promising potential as an acetylcholinesterase inhibitor. This compound demonstrates a strong binding affinity (-13.7 kcal/mol) and forms hydrogen bonds with key amino acid residues (Ser200, His440) within the enzyme's active site []. Another derivative, (4S/4R)-4-[(3R/3S)-1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, displays potential as an anti-inflammatory agent, surpassing the docking scores of reference drugs like celecoxib and indomethacin []. These findings highlight the potential of this chemical scaffold for developing new therapeutic agents.

Q2: How does molecular docking contribute to understanding the biological activity of this compound derivatives?

A: Molecular docking simulations were employed to predict the binding modes and affinities of this compound-containing compounds towards their biological targets []. This computational approach provided insights into the interactions between the compounds and crucial amino acid residues within the active sites of enzymes like acetylcholinesterase. By analyzing these interactions, researchers identified compounds with favorable binding energies and hydrogen bonding patterns, suggesting potential for inhibitory activity []. Furthermore, docking studies comparing these derivatives to known anti-inflammatory drugs helped to establish their potential efficacy in that area []. These simulations are valuable tools in drug discovery, guiding the design and optimization of novel compounds with improved biological activity.

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